molecular formula C23H31ClN4O2 B2612171 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxybenzamide CAS No. 1005305-30-5

5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxybenzamide

Cat. No. B2612171
CAS RN: 1005305-30-5
M. Wt: 430.98
InChI Key: UUYYEVFHNWLELS-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C23H31ClN4O2 and its molecular weight is 430.98. The purity is usually 95%.
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Scientific Research Applications

Novel 4-thiazolidinone Derivatives as Benzodiazepine Receptors Agonists

A study by Faizi et al. (2017) designed and synthesized a new series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, evaluated as anticonvulsant agents. These compounds, including one closely related to the compound , showed significant anticonvulsant activity in tests and suggested that benzodiazepine receptors play a crucial role in their pharmacological properties (Faizi et al., 2017).

Serotonin-3 (5-HT3) Receptor Antagonists for Anti-depressant Activity

Mahesh et al. (2011) designed a series of 3-ethoxyquinoxalin-2-carboxamides, including a compound structurally similar to 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxybenzamide, as 5-HT3 receptor antagonists. These compounds exhibited anti-depressant-like activity in forced swim tests, highlighting the potential therapeutic applications of such compounds in treating depression (Mahesh et al., 2011).

Dual 5-HT1A and 5-HT7 Antagonists in Animal Models

Pytka et al. (2015) investigated the antidepressant and anxiolytic-like effects of new dual 5-HT1A and 5-HT7 antagonists, including phenylpiperazine derivatives, in animal models. These compounds showed potent antidepressant-like activity and anxiolytic-like properties, suggesting their potential in developing new therapies for depression and anxiety disorders (Pytka et al., 2015).

Inhibition of Human 5-Lipoxygenase

A study by Landwehr et al. (2006) focused on the design and synthesis of novel 2-amino-5-hydroxyindole derivatives, aiming to inhibit human 5-lipoxygenase, a key enzyme in leukotriene biosynthesis. These compounds, including those with structural similarities to 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxybenzamide, showed potent inhibitory effects, indicating their potential in treating inflammatory and allergic diseases (Landwehr et al., 2006).

properties

IUPAC Name

5-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN4O2/c1-26(2)19-8-5-17(6-9-19)21(28-13-11-27(3)12-14-28)16-25-23(29)20-15-18(24)7-10-22(20)30-4/h5-10,15,21H,11-14,16H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYYEVFHNWLELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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